![molecular formula C13H11NS B13496200 10,11-Dihydrodibenzo[b,f][1,4]thiazepine CAS No. 494-20-2](/img/structure/B13496200.png)
10,11-Dihydrodibenzo[b,f][1,4]thiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,11-Dihydrodibenzo[b,f][1,4]thiazepine is a heterocyclic compound that contains a seven-membered ring with one nitrogen and one sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydrodibenzo[b,f][1,4]thiazepine typically involves the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. This reaction produces 2-(2-nitrophenylsulfuryl)benzoic acid, which is then subjected to nitro group reduction in the presence of hydrogen, a solvent, and a heterogeneous metal catalyst to form 2-(2-aminophenylsulfuryl)benzoic acid. Finally, the 2-(2-aminophenylsulfuryl)benzoic acid undergoes cyclization in an organic solvent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
10,11-Dihydrodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine.
Reduction: Reduction reactions can modify the functional groups attached to the thiazepine ring.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, metal catalysts (e.g., palladium, platinum), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
科学研究应用
作用机制
The mechanism of action of 10,11-Dihydrodibenzo[b,f][1,4]thiazepine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound acts as an inhibitor of dopamine D2 receptors, which play a crucial role in the regulation of neurotransmission in the brain. By inhibiting these receptors, the compound can modulate various physiological processes and potentially alleviate symptoms of certain neurological disorders .
相似化合物的比较
Similar Compounds
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine: This derivative has similar structural features but includes an additional oxo group, which may alter its biological activity.
Dibenzo[b,f][1,4]thiazepine-8-carboxylic acid:
Uniqueness
10,11-Dihydrodibenzo[b,f][1,4]thiazepine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
494-20-2 |
|---|---|
分子式 |
C13H11NS |
分子量 |
213.30 g/mol |
IUPAC 名称 |
5,6-dihydrobenzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C13H11NS/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2 |
InChI 键 |
GNDBCHFUHBNJPI-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2SC3=CC=CC=C3N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


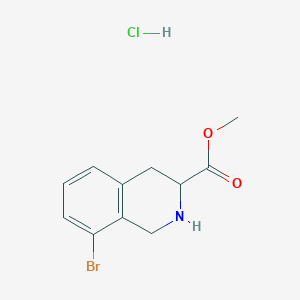
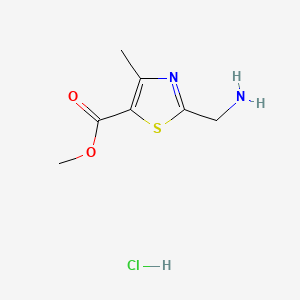
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
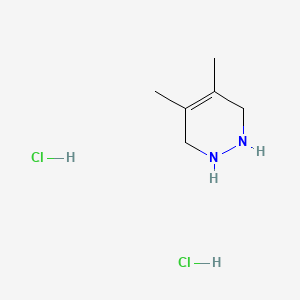
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
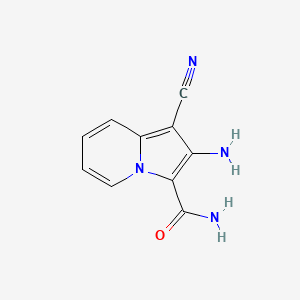
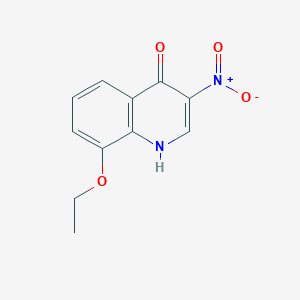
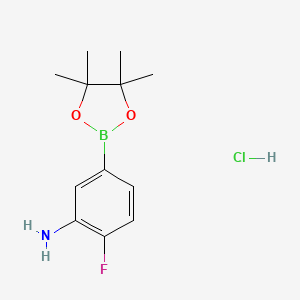
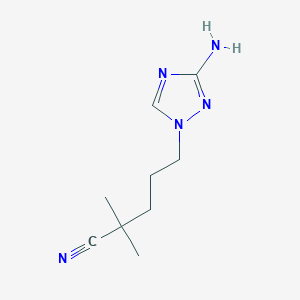
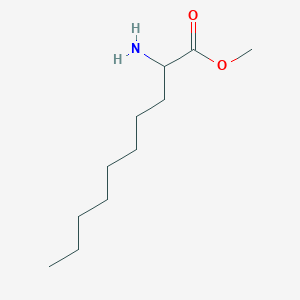
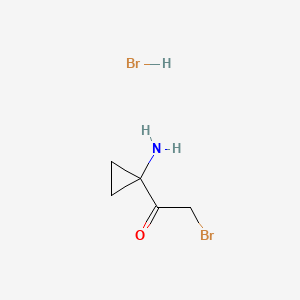
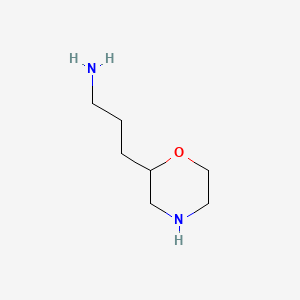
![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13496206.png)
